molecular formula C9H9NO3 B14838868 2-Acetyl-6-methoxyisonicotinaldehyde

2-Acetyl-6-methoxyisonicotinaldehyde

Cat. No.: B14838868
M. Wt: 179.17 g/mol
InChI Key: DVHYUUWKQSNZIJ-UHFFFAOYSA-N
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Description

2-Acetyl-6-methoxyisonicotinaldehyde is an organic compound with the molecular formula C10H9NO3 It is a derivative of isonicotinaldehyde, featuring an acetyl group at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxyisonicotinaldehyde typically involves the acylation of 2-methoxyisonicotinaldehyde. One common method is the Friedel-Crafts acylation, where 2-methoxyisonicotinaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene, with careful control of temperature and reaction time to optimize yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Acetyl-6-methoxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The methoxy group can influence the compound’s binding affinity and specificity for its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Acetyl-6-methoxyisonicotinaldehyde is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biochemical and industrial processes, making it a valuable compound in various fields.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-acetyl-6-methoxypyridine-4-carbaldehyde

InChI

InChI=1S/C9H9NO3/c1-6(12)8-3-7(5-11)4-9(10-8)13-2/h3-5H,1-2H3

InChI Key

DVHYUUWKQSNZIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C=O)OC

Origin of Product

United States

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